molecular formula C9H10BrN5O2 B1279627 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate CAS No. 874903-79-4

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate

Numéro de catalogue: B1279627
Numéro CAS: 874903-79-4
Poids moléculaire: 300.11 g/mol
Clé InChI: NZSBWJIBMAJTTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate is a chemical compound with the molecular formula C9H10BrN5O2 It belongs to the class of purine derivatives, which are known for their significant roles in various biological processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate typically involves the bromination of a purine derivative followed by the introduction of an ethylacetate group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a brominated purine oxide, while reduction could produce a de-brominated purine derivative.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C₉H₁₀BrN₅O₂
CAS Number : 874903-79-4
Molecular Weight : 300.11 g/mol
IUPAC Name : 2-(6-amino-8-bromopurin-9-yl)ethyl acetate

The compound features a purine base with an amino group and a bromine atom, which contribute to its biological activity and reactivity.

Chemistry

In the field of chemistry, 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate serves as a building block for synthesizing more complex purine derivatives. Its reactivity allows for various chemical modifications, making it valuable in the development of new compounds with enhanced properties.

Biology

The compound is studied for its potential interactions with nucleic acids due to its purine structure. It can form hydrogen bonds with DNA and RNA, potentially inhibiting their functions. This interaction is critical for understanding cellular processes and developing new therapeutic strategies.

Medicine

Research is ongoing to explore the compound's potential as an antiviral or anticancer agent . Notably, it has shown promise in:

  • Inhibition of Topoisomerase II : This enzyme is essential for DNA replication and repair. Inhibition can lead to apoptosis in cancer cells, making this compound a candidate for anticancer therapies.
  • Antimicrobial Activity : Studies have indicated that purine derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

Antitumor Activity

A study evaluated the efficacy of several 9H-purine derivatives, including this compound, in inhibiting tumor cell growth. The results indicated significant reductions in cell viability across various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Testing

In a comprehensive study involving over 200 synthesized alkaloids, derivatives including this compound were tested against multiple pathogens. The minimum inhibitory concentrations (MIC) demonstrated comparable potency to established antibiotics, indicating its potential as an antimicrobial agent.

CompoundTargetMIC (µM)IC50 (µM)Notes
This compoundTopoisomerase II-0.56Effective against cancer cells
6-ChloropurineBacterial strains0.0195-Strong activity against E. coli
2-AminopurineAntimalarial activity->300Limited efficacy in vivo
Purine derivativesVarious pathogens<10-Broad spectrum antimicrobial activity

Mécanisme D'action

The mechanism of action of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate involves its interaction with nucleic acids. The bromine atom and amino group on the purine ring allow it to form hydrogen bonds and interact with DNA or RNA, potentially inhibiting their function. This interaction can disrupt cellular processes, making it a candidate for therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-(6-Amino-9H-purin-9-yl)ethylacetate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    8-Bromo-9H-purin-9-yl)ethylacetate: Lacks the amino group, which may influence its hydrogen bonding capabilities.

Uniqueness

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate is unique due to the presence of both the bromine atom and the amino group on the purine ring. This combination enhances its reactivity and potential for forming specific interactions with nucleic acids, making it a valuable compound for research and industrial applications.

Activité Biologique

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities, particularly as an inhibitor of key enzymes involved in cellular proliferation and metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H13BrN4O2\text{C}_{11}\text{H}_{13}\text{Br}\text{N}_4\text{O}_2

Its structure includes a purine base with an amino group and a bromine atom at specific positions, contributing to its biological activity.

Inhibition of Topoisomerase II

Research indicates that derivatives of 9H-purine compounds, including this compound, act as ATP competitive inhibitors of topoisomerase II. This enzyme is crucial for DNA replication and repair. Inhibition of topoisomerase II leads to the arrest of DNA synthesis and can trigger apoptosis in cancer cells, making it a target for anticancer therapies .

Antimicrobial Activity

Studies have demonstrated that purine derivatives exhibit antimicrobial properties. For instance, certain structural modifications have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds often range from low micromolar to nanomolar levels, indicating significant potency .

Case Studies

  • Antitumor Activity : A study evaluated the efficacy of several 9H-purine derivatives in inhibiting tumor cell growth. The results indicated that compounds similar to this compound significantly reduced cell viability in various cancer cell lines, suggesting potential for development as chemotherapeutic agents .
  • Antimicrobial Testing : In a comprehensive study involving over 200 synthesized alkaloids, derivatives including this compound were tested against multiple pathogens. The compound demonstrated MIC values comparable to established antibiotics, highlighting its potential as an antimicrobial agent .

Comparative Biological Activity Table

CompoundTargetMIC (µM)IC50 (µM)Notes
This compoundTopoisomerase II-0.56Effective against cancer cells
6-ChloropurineBacterial strains0.0195-Strong activity against E. coli
2-AminopurineAntimalarial activity->300Limited efficacy in vivo
Purine derivativesVarious pathogens<10-Broad spectrum antimicrobial activity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate, and how can reaction conditions be optimized?

  • Methodology : Utilize nucleophilic substitution or esterification reactions under controlled conditions. For example, analogs of purin derivatives are synthesized via reactions in 1-butanol with DIPEA (diisopropylethylamine) as a base and benzylamine derivatives as nucleophiles, heated at 110°C overnight . Purification via silica gel chromatography with chloroform/acetone (4:1) is effective for isolating intermediates .
  • Key Variables : Solvent polarity, temperature, and base selection significantly influence yield and byproduct formation.

Q. How can HPTLC methods be optimized for purity analysis of this compound?

  • Methodology : Apply Design of Experiments (DoE) principles, such as the Taguchi Orthogonal Array (OA) design, to screen critical variables. For instance, solvent ratios (e.g., toluene-ethylacetate), methanol volume, and saturation time can be optimized using ANOVA to assess their impact on chromatographic performance .
  • Validation : Use Pareto charts to rank variable significance and ensure method robustness .

Q. What spectroscopic techniques are suitable for characterizing this compound and its intermediates?

  • Approach : Combine 1^1H/13^13C NMR for structural elucidation, LC-MS for molecular weight confirmation, and IR spectroscopy to track functional groups (e.g., ester carbonyl stretches). Crystallographic methods (e.g., SHELXL for refinement) are critical for resolving stereochemistry .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement of this compound?

  • Methodology : Employ SHELXL for small-molecule refinement, particularly for handling twinned or high-resolution data. ORTEP-III is recommended for visualizing thermal ellipsoids and validating molecular geometry .
  • Common Issues : Address poor data-to-parameter ratios by constraining isotropic displacement parameters or using Hirshfeld rigid-body refinement .

Q. What strategies are effective in designing phosphonic acid derivatives of this compound for enhanced bioactivity?

  • Synthetic Approach : Replace the ethylacetate group with phosphonic acid via Michaelis-Arbuzov reactions. A related compound, {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonic acid, demonstrates the feasibility of such modifications .
  • Characterization : Use 31^31P NMR and X-ray crystallography to confirm phosphonate linkage and stereochemistry .

Q. How can conflicting solubility data in literature be reconciled for this compound?

  • Resolution : Systematically test solubility in aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–13). Cross-reference with analogs like 6-amino-9-benzylpurin derivatives, which often require -20°C storage to prevent hydrolysis .
  • Documentation : Report solvent purity, temperature, and equilibration time to standardize future studies .

Q. Data Contradiction and Experimental Design

Q. How should researchers optimize reaction conditions to minimize byproducts during synthesis?

  • DoE Application : Use response surface methodology (RSM) to model interactions between variables like temperature, solvent choice, and stoichiometry. For example, reducing ethylacetate hydrolysis byproducts may require anhydrous conditions and inert atmospheres .
  • Case Study : In purin synthesis, elevated temperatures (>100°C) in polar solvents (e.g., 1-butanol) improve reaction rates but may increase side reactions; balancing these factors is critical .

Q. What are the best practices for validating the biological activity of derivatives without reliable reference standards?

  • Strategy : Use orthogonal assays (e.g., enzymatic inhibition, cell viability) and compare results with structurally validated analogs. For example, 9-allylpurin-6-amine derivatives show bioactivity trends that can guide dose-response studies .
  • Quality Control : Ensure batch-to-batch consistency via HPTLC and 1^1H NMR to rule out impurities affecting bioactivity .

Propriétés

IUPAC Name

2-(6-amino-8-bromopurin-9-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5O2/c1-5(16)17-3-2-15-8-6(14-9(15)10)7(11)12-4-13-8/h4H,2-3H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSBWJIBMAJTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1C2=NC=NC(=C2N=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470967
Record name ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874903-79-4
Record name ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.